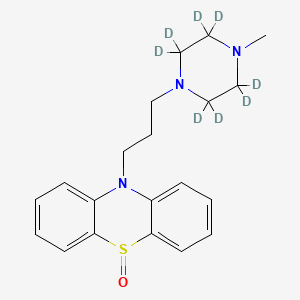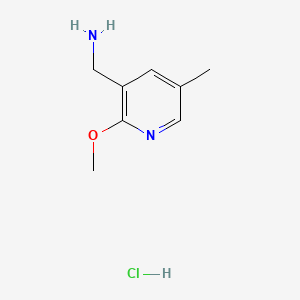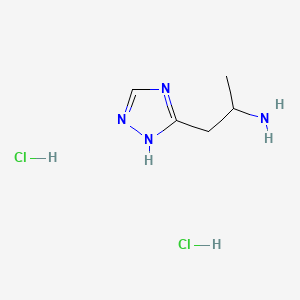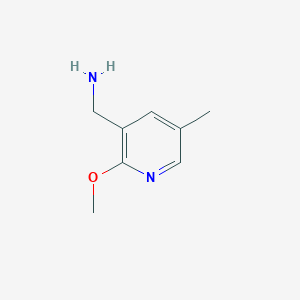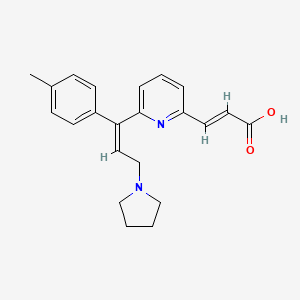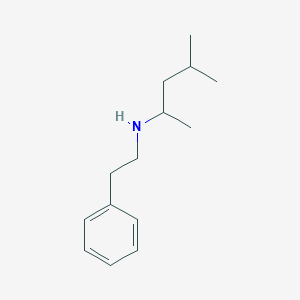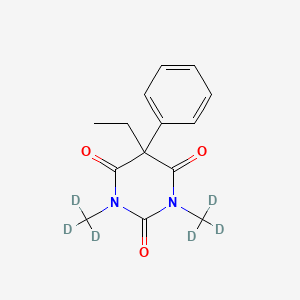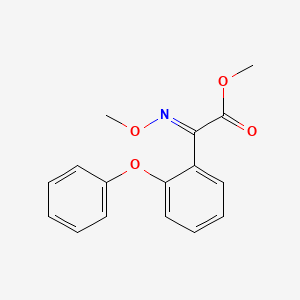
Desmethylamino Methoxy (Z)-Metominostrobin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylamino Methoxy (Z)-Metominostrobin is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a desmethylamino group, a methoxy group, and a (Z)-configuration in its molecular structure. This compound has garnered interest due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylamino Methoxy (Z)-Metominostrobin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of Functional Groups: The desmethylamino and methoxy groups are introduced through selective substitution reactions.
Configuration Control: The (Z)-configuration is achieved through specific reaction conditions that favor the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Desmethylamino Methoxy (Z)-Metominostrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and desmethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Desmethylamino Methoxy (Z)-Metominostrobin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Desmethylamino Methoxy (Z)-Metominostrobin involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Desmethylamino Methoxy (Z)-Metominostrobin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar functional groups or structural motifs, such as methoxy-substituted aromatic compounds or desmethylamino derivatives.
Uniqueness: The (Z)-configuration and the specific combination of functional groups make this compound distinct from other compounds.
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
methyl (2E)-2-methoxyimino-2-(2-phenoxyphenyl)acetate |
InChI |
InChI=1S/C16H15NO4/c1-19-16(18)15(17-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+ |
InChIキー |
QQSRXHXWQITEIN-BMRADRMJSA-N |
異性体SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 |
正規SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


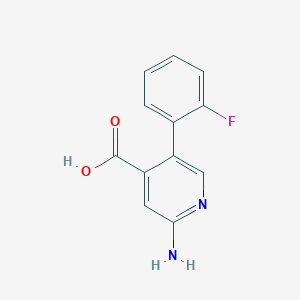
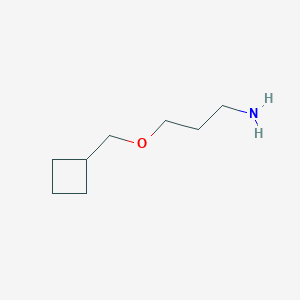
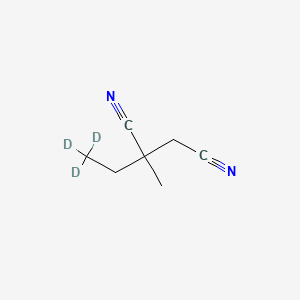
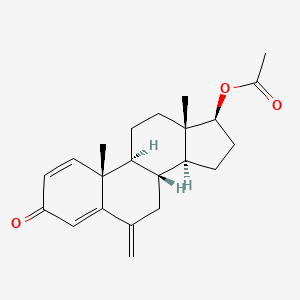
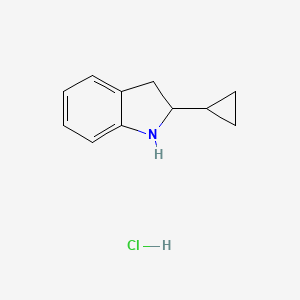
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
